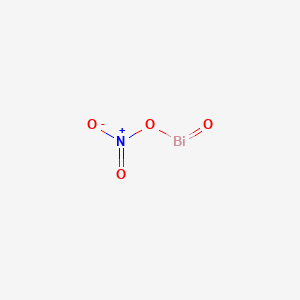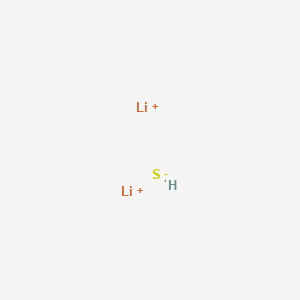
Copper fluoride hydroxide
Übersicht
Beschreibung
Copper fluoride hydroxide is an inorganic compound with the chemical formula Cu(OH)F It is a compound that combines copper, fluorine, and hydroxide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper fluoride hydroxide can be synthesized through several methods. One common method involves the reaction of copper(II) nitrate with ammonium fluoride in an aqueous solution, followed by the addition of sodium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound can be produced through a solvothermal method. This involves mixing copper powder with a fluorinating agent, such as 1-Chloromethyl-4-fluoro-1,4-diazabicyclo[2,2,2]octane bis(tetrafluoroborate), in a mixed solvent of organic solvent and water. The mixture is then heated at a specific temperature to facilitate the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Copper fluoride hydroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form other copper compounds.
Substitution: It can participate in substitution reactions where the hydroxide or fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Reactions with strong oxidizing agents such as hydrogen peroxide.
Reduction: Reactions with reducing agents like sodium borohydride.
Substitution: Reactions with halide salts under controlled conditions.
Major Products:
Oxidation: Formation of copper oxides.
Reduction: Formation of elemental copper or copper(I) compounds.
Substitution: Formation of various copper halides.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which copper fluoride hydroxide exerts its effects involves its ability to act as a catalyst in various chemical reactions. In the context of Fenton catalysis, the compound facilitates the generation of hydroxyl radicals from hydrogen peroxide, which then degrade organic pollutants. The molecular targets and pathways involved include the interaction of copper ions with hydrogen peroxide to produce reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Copper(II) Fluoride (CuF2): An inorganic compound with strong oxidizing properties, used in organic synthesis and as a catalyst.
Copper(I) Fluoride (CuF): A compound with different oxidation states of copper, used in various organic syntheses.
Uniqueness: Copper fluoride hydroxide is unique due to its combination of hydroxide and fluoride ions, which imparts distinct chemical properties and reactivity compared to other copper fluorides. Its ability to act as a Fenton catalyst and its applications in materials science and energy storage highlight its versatility and importance in scientific research.
Eigenschaften
IUPAC Name |
copper;fluoride;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.FH.H2O/h;1H;1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMQPXGAYDNODA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[F-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuFHO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930184 | |
| Record name | Copper(2+) fluoride hydroxide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13867-72-6 | |
| Record name | Copper fluoride hydroxide (CuF(OH)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13867-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper fluoride hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013867726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) fluoride hydroxide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper fluoride hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one](/img/structure/B84015.png)









